Tris(3-fluorophenyl)phosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132547. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

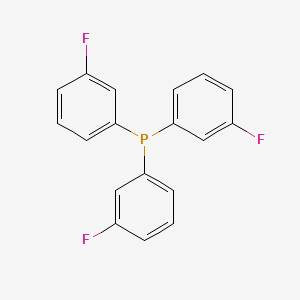

Structure

2D Structure

Properties

IUPAC Name |

tris(3-fluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3P/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTRINLXFPIWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)P(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177592 | |

| Record name | Tris(3-fluorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23039-94-3 | |

| Record name | Tris(3-fluorophenyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023039943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23039-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(3-fluorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23039-94-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(3-fluorophenyl)phosphine (CAS: 23039-94-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(3-fluorophenyl)phosphine, a key organophosphorus ligand in modern chemistry. It covers its chemical and physical properties, detailed synthesis and experimental protocols, and its applications in catalysis, offering valuable insights for its use in research and development.

Core Chemical and Physical Properties

This compound is a white to off-white solid with a molecular formula of C₁₈H₁₂F₃P.[1][2] It is an air-sensitive compound that should be stored under an inert atmosphere.[3] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 23039-94-3 | [4] |

| Molecular Formula | C₁₈H₁₂F₃P | [1][2] |

| Molecular Weight | 316.26 g/mol | [1] |

| Melting Point | 62 °C | [3] |

| Boiling Point | 371.1 ± 37.0 °C (Predicted) | [3] |

| Appearance | White to off-white solid/powder | [1][2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

| Solubility | Insoluble in water | [5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The expected chemical shifts and coupling constants can be inferred from related structures.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-7.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and phosphorus atoms. Carbon-phosphorus coupling (J-coupling) is a characteristic feature.

-

³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance, characteristic of a triarylphosphine. For triphenylphosphine, the ³¹P NMR chemical shift is around -6 ppm. The fluorine substitution in this compound is expected to shift this value slightly.

-

¹⁹F NMR: The fluorine-19 NMR spectrum will provide information about the fluorine environments in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the C-F and P-C bonds, as well as the aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 316.[4] The fragmentation pattern will be characteristic of triarylphosphines, with fragments corresponding to the loss of fluorophenyl groups.

Synthesis Protocol

The most common and effective method for the synthesis of triarylphosphines, including this compound, is the Grignard reaction. This involves the reaction of a Grignard reagent, formed from the corresponding aryl halide, with phosphorus trichloride.[3][6]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from general procedures for the synthesis of triarylphosphines.[1][6]

Materials:

-

1-Bromo-3-fluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Iodine crystal (as initiator)

-

Anhydrous solvent for extraction (e.g., diethyl ether)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 1-bromo-3-fluorobenzene in anhydrous diethyl ether or THF.

-

Add a small amount of the 1-bromo-3-fluorobenzene solution to the magnesium turnings. The reaction should start, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the reaction has initiated, add the remaining 1-bromo-3-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (3-fluorophenylmagnesium bromide).

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In the dropping funnel, place a solution of phosphorus trichloride in anhydrous diethyl ether or THF (a stoichiometric amount, typically a 3:1 molar ratio of Grignard reagent to PCl₃).

-

Add the phosphorus trichloride solution dropwise to the stirred Grignard reagent solution at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

-

Applications and Experimental Protocols

This compound is primarily used as a ligand in transition metal catalysis and as a reagent in organic synthesis.[2] The electron-withdrawing nature of the fluorine atoms modifies the electronic properties of the phosphorus atom, influencing the reactivity and selectivity of the catalytic system.

Application in Catalysis

While specific protocols for this compound are not abundant in the literature, its structural similarity to other fluorinated triarylphosphines, such as Tris(4-fluorophenyl)phosphine, suggests its utility in a variety of cross-coupling reactions. These include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Illustrative)

The following is an illustrative protocol for a Suzuki-Miyaura cross-coupling reaction where this compound could be employed as a ligand. This protocol is based on general procedures for similar reactions.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

Arylboronic acid

-

Palladium catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound ligand

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF/water mixture)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precursor (e.g., 1-5 mol%), and this compound ligand (typically in a 1:2 to 1:4 Pd:ligand ratio).

-

Add the base (2.0-3.0 mmol) and the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reaction with Acrylic Acid Derivatives

This compound has been shown to react with acrylic acid and its derivatives to synthesize new quaternary phosphonium salts. These compounds have been evaluated for their in vitro antimicrobial activity.

Reaction Mechanisms and Workflows

Synthesis Workflow

The synthesis of this compound via the Grignard reaction can be visualized as a straightforward workflow.

Caption: Synthesis workflow for this compound.

General Catalytic Cycle for Cross-Coupling Reactions

This compound acts as a ligand (L) in palladium-catalyzed cross-coupling reactions. The general mechanism involves a series of steps that constitute a catalytic cycle.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. For more specific applications and detailed procedures, consulting the primary literature is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, CasNo.23039-94-3 Beijing Greenchem Technology Co.,Ltd. ( Panjin Greenchem Technology Co.Ltd .) China (Mainland) [greenchem1.lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C18H12F3P | CID 140988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

Synthesis of Tris(3-fluorophenyl)phosphine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tris(3-fluorophenyl)phosphine, a versatile organophosphorus compound with applications in catalysis and medicinal chemistry. This document details the prevalent synthetic methodologies, experimental protocols, and characterization data.

Introduction

This compound is a triarylphosphine ligand characterized by the presence of three fluorophenyl groups attached to a central phosphorus atom. The electron-withdrawing nature of the fluorine atoms influences the electronic properties of the phosphorus center, making it a valuable ligand in various transition-metal-catalyzed reactions. Its applications span from homogeneous catalysis to its use as a building block in the synthesis of more complex molecules, including phosphonium salts with potential biological activity.

Synthetic Methodologies

The most common and effective method for the synthesis of this compound is the Grignard reaction. This method involves the preparation of a Grignard reagent from an aryl halide, which then reacts with a phosphorus halide. An alternative, though less common, approach involves the use of organolithium reagents.

2.1. Grignard Reaction

The Grignard-based synthesis is a robust and widely used method for forming carbon-phosphorus bonds. The reaction proceeds in two main steps:

-

Formation of the Grignard Reagent: 3-Bromofluorobenzene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 3-fluorophenylmagnesium bromide.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then reacted with phosphorus trichloride (PCl₃) to yield this compound.

A general reaction scheme for the synthesis of triarylphosphines via the Grignard approach has been widely reported.[1][2]

Logical Workflow for Grignard-based Synthesis

Caption: Workflow for the Grignard-based synthesis of this compound.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound via the Grignard reaction.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Bromofluorobenzene | 175.00 | ≥99% | Sigma-Aldrich |

| Magnesium turnings | 24.31 | ≥99.5% | Sigma-Aldrich |

| Phosphorus trichloride | 137.33 | ≥99% | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Diethyl ether, anhydrous | 74.12 | ≥99.7% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 36.46 | 37% | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | 84.01 | Saturated solution | Fisher Scientific |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | Granular | VWR |

3.2. Detailed Synthetic Procedure

Step 1: Preparation of 3-Fluorophenylmagnesium Bromide

-

All glassware should be oven-dried at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (3.0 g, 0.125 mol).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 3-bromofluorobenzene (17.5 g, 0.100 mol) in 50 mL of anhydrous THF.

-

Add a small portion (approximately 5 mL) of the 3-bromofluorobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a sonicator. A color change and bubbling indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.

Step 2: Synthesis of this compound

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of phosphorus trichloride (4.58 g, 0.033 mol) in 20 mL of anhydrous THF in the dropping funnel.

-

Add the phosphorus trichloride solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

3.3. Work-up and Purification

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl) until the precipitate dissolves.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is typically an off-white solid. Purification can be achieved by recrystallization from a suitable solvent system such as ethanol or a mixture of hexane and ethyl acetate to yield pure this compound as a white crystalline solid.

Quantitative Data

| Parameter | Value | Reference |

| Reactant Stoichiometry | ||

| 3-Bromofluorobenzene | 3.0 eq. | Inferred from general procedures |

| Magnesium | 3.3 eq. | Inferred from general procedures |

| Phosphorus trichloride | 1.0 eq. | Inferred from general procedures |

| Reaction Conditions | ||

| Grignard Formation Temperature | Refluxing THF (approx. 66 °C) | General Grignard procedures |

| Reaction with PCl₃ Temperature | 0 °C to room temperature | General phosphine syntheses |

| Reaction Time (Grignard) | 2-3 hours | General Grignard procedures |

| Reaction Time (with PCl₃) | 3-4 hours | General phosphine syntheses |

| Product Characteristics | ||

| Typical Yield | 60-80% | Based on similar triarylphosphine syntheses |

| Melting Point | 62 °C | [3] |

| Boiling Point | 371.1 ± 37.0 °C (Predicted) | [3] |

| Molecular Formula | C₁₈H₁₂F₃P | [4] |

| Molecular Weight | 316.26 g/mol | [3] |

Characterization Data

5.1. Spectroscopic Data

| Technique | Expected Chemical Shifts / Signals |

| ³¹P NMR (CDCl₃) | δ ≈ -5 to -8 ppm (relative to 85% H₃PO₄) |

| ¹H NMR (CDCl₃) | δ ≈ 7.0-7.5 ppm (multiplet, aromatic protons) |

| ¹⁹F NMR (CDCl₃) | A single resonance is expected for the fluorine atoms. |

| ¹³C NMR (CDCl₃) | Multiple signals in the aromatic region (δ ≈ 115-165 ppm), with characteristic C-P and C-F coupling constants. |

| Mass Spectrometry (EI) | M⁺ at m/z = 316 |

Signaling Pathway for NMR Characterization

Caption: NMR techniques for the structural elucidation of this compound.

Safety and Handling

-

Phosphorus trichloride is highly toxic, corrosive, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Grignard reagents are highly reactive and moisture-sensitive. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions.

-

Anhydrous ethers such as THF and diethyl ether are extremely flammable and can form explosive peroxides. They should be handled with care, away from ignition sources.

-

This compound is an irritant and should be handled with appropriate PPE. It is also air-sensitive and should be stored under an inert atmosphere.[3]

Conclusion

The synthesis of this compound is readily achievable through the Grignard reaction, providing a reliable route to this valuable ligand. Careful control of reaction conditions, particularly the exclusion of moisture and air, is crucial for achieving high yields and purity. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis, catalysis, and drug development.

References

Tris(3-fluorophenyl)phosphine physical properties

An In-Depth Technical Guide to the Physical Properties of Tris(3-fluorophenyl)phosphine

Introduction

This compound, hereafter referred to as T3FPF, is a fluorinated organophosphorus compound belonging to the versatile class of triarylphosphines. These compounds are of paramount importance in modern chemistry, serving as ligands in homogeneous catalysis, reagents in organic synthesis (such as the Wittig and Staudinger reactions), and building blocks for more complex molecules. The introduction of fluorine atoms onto the phenyl rings significantly modulates the electronic and steric properties of the phosphorus center compared to its parent compound, triphenylphosphine. This guide, intended for researchers, chemists, and drug development professionals, offers a detailed exploration of the core physical and spectroscopic properties of T3FPF, providing both foundational data and practical experimental insights.

Core Physicochemical Properties

The fundamental physical characteristics of a compound are critical for its handling, application, and purification. T3FPF is typically supplied as a solid, and its properties are well-documented by various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 23039-94-3 | [1][2] |

| Molecular Formula | C₁₈H₁₂F₃P | [1][2][3] |

| Molecular Weight | 316.26 g/mol | [4][5] |

| Appearance | White to off-white or yellow solid/powder | [1][6] |

| Melting Point | 62 °C | [6][7] |

| Boiling Point | 371.1 °C at 760 mmHg | [1][6] |

| Purity | Typically ≥97% | [1] |

Melting Point: The melting point of 62 °C is a key indicator of purity.[6][7] A broad melting range or a significant deviation from this value would suggest the presence of impurities.

Boiling Point: While a boiling point of 371.1 °C at atmospheric pressure is reported, distillation at this temperature is generally not practical due to the potential for decomposition.[1][6] Purification of similar phosphines is more commonly achieved by recrystallization or chromatography.

Solubility and Polarity: The calculated octanol/water partition coefficient (logP) of 3.862 indicates that T3FPF is significantly more soluble in non-polar organic solvents than in water.[4] Its low water solubility is also noted in safety data sheets, which suggest it is unlikely to be mobile in the environment.[8] This lipophilic character dictates its solubility in common reaction media such as toluene, THF, and dichloromethane, while being largely insoluble in water.

Storage and Stability: T3FPF is listed as air-sensitive.[6] The phosphorus(III) center is susceptible to oxidation to the corresponding phosphine oxide. Therefore, it must be stored under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures, typically between 2-8°C, to ensure its long-term integrity.[6]

Spectroscopic & Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of T3FPF.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for the structural elucidation of T3FPF.

-

³¹P NMR: This is the most direct method for characterizing phosphines. A single resonance in the ³¹P NMR spectrum is indicative of a single phosphorus environment. While specific data for the 3-fluoro isomer is not detailed in broad literature, related triarylphosphines exhibit characteristic chemical shifts that are sensitive to the electronic nature of the aryl substituents.

-

¹H NMR: The proton NMR spectrum would show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) resulting from proton-proton, proton-phosphorus, and proton-fluorine coupling.

-

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The aromatic signals will be split due to coupling with both the phosphorus center (J C-P) and the fluorine atoms (J C-F), providing rich structural information.

-

¹⁹F NMR: A single resonance in the fluorine NMR spectrum would confirm the presence of the three equivalent fluorine atoms.

Spectra for T3FPF are available for reference from specialized chemical databases and suppliers.[9]

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of T3FPF is characterized by vibrations associated with the P-C (phosphorus-phenyl) and C-F bonds, in addition to the standard aromatic C-H and C=C stretching and bending modes.[3] The presence of strong C-F stretching bands is a key diagnostic feature.

Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) mass spectrometry data for T3FPF is available through the NIST Chemistry WebBook, which can be used to confirm the molecular ion peak corresponding to its molecular weight of 316.26 g/mol .[3][10]

Experimental Protocols for Property Determination

The following protocols outline standard laboratory procedures for verifying the physical properties of T3FPF. These protocols are designed to be self-validating through the comparison of obtained results with established literature values.

Protocol 1: Melting Point Determination

Causality: This protocol verifies the purity of the T3FPF sample. A sharp melting point at the literature value of 62 °C indicates high purity, whereas a depressed and broad melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: Finely crush a small amount of the T3FPF solid on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to load a small sample (2-3 mm in height). Tap the sealed end of the tube on a hard surface to pack the sample tightly.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to about 50 °C.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

-

Validation: Compare the observed melting range to the literature value (62 °C).[6][7]

References

- 1. This compound, CasNo.23039-94-3 Beijing Greenchem Technology Co.,Ltd. ( Panjin Greenchem Technology Co.Ltd .) China (Mainland) [greenchem1.lookchem.com]

- 2. This compound | C18H12F3P | CID 140988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 23039-94-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. This compound CAS#: 23039-94-3 [m.chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound(23039-94-3) 1H NMR [m.chemicalbook.com]

- 10. This compound [webbook.nist.gov]

A Technical Guide to the Core Properties of Tris(3-fluorophenyl)phosphine

This guide provides a detailed overview of the fundamental molecular properties of Tris(3-fluorophenyl)phosphine, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. The information is presented in a clear and structured format to facilitate easy reference and understanding.

Molecular Identity and Weight

This compound is an organophosphorus compound with the chemical formula C18H12F3P.[1][2][3] Its molecular structure consists of a central phosphorus atom bonded to three 3-fluorophenyl groups. The precise molecular weight is a critical parameter for a wide range of experimental and theoretical applications in chemistry and pharmacology.

The table below summarizes the key molecular identifiers for this compound.

| Property | Value |

| Molecular Formula | C18H12F3P |

| Molecular Weight | 316.26 g/mol [3][4][5] |

| CAS Number | 23039-94-3[2][4] |

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The diagram below illustrates the logical relationship between the elemental composition of this compound and its overall molecular weight. Each element's contribution is calculated by multiplying the number of atoms of that element by its atomic weight.

This foundational data is essential for researchers conducting quantitative analysis, designing synthetic routes, and developing new pharmaceutical agents. The accurate determination of molecular formula and weight underpins the stoichiometry of chemical reactions and the characterization of novel compounds.

References

- 1. PubChemLite - this compound (C18H12F3P) [pubchemlite.lcsb.uni.lu]

- 2. This compound, CasNo.23039-94-3 Beijing Greenchem Technology Co.,Ltd. ( Panjin Greenchem Technology Co.Ltd .) China (Mainland) [greenchem1.lookchem.com]

- 3. This compound [stenutz.eu]

- 4. This compound | 23039-94-3 [sigmaaldrich.com]

- 5. This compound (CAS 23039-94-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

Unveiling the Structural Architecture of Fluorinated Triphenylphosphines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural determination of fluorinated triphenylphosphine derivatives, compounds of significant interest in catalysis and medicinal chemistry. While a definitive crystal structure for Tris(3-fluorophenyl)phosphine is not publicly available, this paper presents a comprehensive analysis of the closely related isomer, Tris(4-fluorophenyl)phosphine. The detailed crystallographic data and experimental protocols provided herein offer valuable insights into the structural nuances imparted by fluorine substitution on the phenyl rings.

Crystallographic Data Summary

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of Tris(4-fluorophenyl)phosphine. This data provides a foundational understanding of the molecule's solid-state conformation and packing.

| Parameter | Tris(4-fluorophenyl)phosphine |

| Chemical Formula | C18H12F3P |

| Formula Weight | 316.26 g/mol |

| Crystal System | Trigonal |

| Space Group | P-3 |

| a (Å) | 10.038(2) |

| b (Å) | 10.038(2) |

| c (Å) | 8.393(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 731.5(4) |

| Z | 2 |

| Density (calculated) | 1.435 Mg/m³ |

| Absorption Coefficient (μ) | 0.203 mm⁻¹ |

| Temperature (K) | 293(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Mean P-C bond length (Å) | 1.825(5)[1] |

| Mean C-P-C bond angle (°) | 102.5(2)[1] |

| Dihedral angles between phenyl rings (°) | 84.1(2), 85.0(2), 93.6(2)[1] |

Experimental Protocols

The determination of the crystal structure of Tris(4-fluorophenyl)phosphine involved the following key experimental procedures:

1. Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the compound.[1]

2. X-ray Data Collection: A single crystal of suitable size was mounted on a Siemens P4 diffractometer. Data was collected at 293(2) K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)[1]. The θ/2θ scan mode was employed for data acquisition.

3. Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The SHELXTL software package was utilized for structure solution and refinement.

Logical Workflow for Single-Crystal X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like Tris(4-fluorophenyl)phosphine.

Caption: A flowchart outlining the major steps involved in single-crystal X-ray crystallography.

Molecular Geometry and Intermolecular Interactions

The geometry around the phosphorus atom in Tris(4-fluorophenyl)phosphine is pyramidal, as expected, with the C-P-C bond angles being slightly smaller than the ideal tetrahedral angle of 109.5°. This is a common feature for triarylphosphines.

An interesting aspect of the crystal structure of the 4-fluoro isomer is the presence of intermolecular C-H···F hydrogen bonds.[1] These weak interactions, though not as strong as conventional hydrogen bonds, play a role in the overall packing of the molecules in the crystal lattice. The high electronegativity of the fluorine atoms induces a partial positive charge on the aromatic hydrogen atoms, facilitating these interactions.

While the crystal structure of this compound remains to be determined, the data from its 4-fluoro isomer provides a robust model for understanding its likely solid-state conformation and the influence of fluorine substitution on its molecular structure. This information is crucial for researchers in designing new catalysts, ligands, and therapeutic agents based on the triphenylphosphine scaffold.

References

An In-depth Technical Guide to the Safe Handling of Tris(3-fluorophenyl)phosphine

This guide provides an in-depth analysis of the safety and handling protocols for Tris(3-fluorophenyl)phosphine (CAS No. 23039-94-3), a compound frequently utilized in pharmaceutical and materials science research.[1] As a key building block and ligand in organic synthesis, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard safety data sheet (SDS) to provide researchers, scientists, and drug development professionals with the causal reasoning behind safety recommendations, fostering a proactive safety culture.

Chemical and Physical Identity

This compound is a white to off-white solid organophosphorus compound.[1][2][3] Its key identifiers and physical properties are summarized below. Understanding these properties is the first step in a comprehensive risk assessment. For instance, its solid form at room temperature dictates the potential for airborne dust generation during handling.

| Property | Value | Source |

| CAS Number | 23039-94-3 | [2][4] |

| Molecular Formula | C18H12F3P | [1][4] |

| Molecular Weight | 316.26 g/mol | [1] |

| Physical Form | White to yellow solid[2] or white powder[1] | [1][2] |

| Melting Point | 62 °C | [3] |

| Boiling Point | 371.1 °C at 760 mmHg (Predicted) | [1][3] |

| Solubility | Low water solubility | [4] |

| Sensitivity | Air sensitive[3]; Moisture sensitive[5] | [3][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity.

GHS Hazard Statements:

-

H312: Harmful in contact with skin.[4]

-

H332: Harmful if inhaled.[4]

-

H411: Toxic to aquatic life with long lasting effects.[5]

The trifluorophenyl moieties significantly influence the electronic properties of the phosphorus atom, which can contribute to its reactivity and irritant effects upon contact with biological tissues. The respiratory irritation potential underscores the need for stringent controls to prevent dust inhalation.

Comprehensive First-Aid Protocols

In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are based on the known hazards of the compound.

-

Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally to irrigate the entire eye surface.[4][5] Due to the serious eye irritation potential (H319), seek medical attention without delay, even if pain subsides.[5] Removal of contact lenses should only be attempted by skilled personnel.[5]

-

Skin Contact: Remove all contaminated clothing and footwear. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[4] If skin irritation (H315) develops or persists, seek medical attention.[5]

-

Inhalation: If dust or fumes are inhaled, move the individual to fresh air immediately.[4][5] If the person is not breathing, begin artificial respiration. If breathing is difficult, oxygen may be administered by a qualified professional. Seek medical attention if respiratory symptoms (H335) occur.[4]

-

Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water.[4] Immediately give a glass of water to drink.[5] Since the substance is harmful if swallowed (H302), call a physician or Poison Control Center immediately.[4]

Safe Handling and Engineering Controls

A proactive approach to safety involves implementing robust handling procedures and engineering controls to minimize exposure. The causality is simple: preventing contact is the most effective way to mitigate risk.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[4][5] For weighing and transferring operations, a certified chemical fume hood is mandatory to control airborne dust and prevent respiratory exposure.

-

Eyewash and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation where the chemical is handled.[6]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the GHS hazard classifications.

-

Eye and Face Protection: Wear chemical safety goggles that meet EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn in situations with a higher risk of dust generation.

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber).[5] Always inspect gloves for signs of degradation or puncture before use.[4] A lab coat or chemical-resistant apron is required to prevent skin contact.[5]

-

Respiratory Protection: For situations where dust concentrations may exceed exposure limits or when engineering controls are insufficient, use a NIOSH-approved particulate respirator (e.g., N95).

Workflow for Safe Laboratory Use

The following diagram outlines a self-validating workflow for handling this compound, from preparation to use and disposal.

Caption: A logical workflow for handling this compound.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6] The recommended storage temperature is under refrigeration (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) due to its air and moisture sensitivity.[3][5]

-

Incompatibilities: Keep away from incompatible materials and foodstuff containers.[5] While specific incompatibilities are not extensively listed, as a general precaution for organophosphines, avoid strong oxidizing agents.

Accidental Release and Fire-Fighting Measures

Accidental Release

In the event of a spill, prioritize personal safety and environmental protection.

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Control: Avoid generating dust.[5] Do not allow the substance to enter drains or waterways.[5]

-

Contain & Clean: For a dry spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[4][5] Avoid dry sweeping that creates dust; use a dust suppressant if necessary.

-

Decontaminate: Wash the spill area thoroughly with soap and water.

Fire-Fighting

-

Extinguishing Media: This compound is not combustible.[5] Use an extinguishing agent suitable for the surrounding fire.[5]

-

Hazards from Combustion: While not combustible itself, containers may burn.[5] Fire may produce corrosive or toxic fumes, including oxides of phosphorus and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[7][8]

Toxicological and Ecological Information

-

Toxicological Profile: The primary toxicological concerns are acute toxicity upon ingestion, skin contact, or inhalation, as well as severe irritation to the skin, eyes, and respiratory system.[4] No data is available regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[4][6]

-

Ecological Profile: this compound is classified as toxic to aquatic life with long-lasting effects (H411).[5] Therefore, it is imperative that the material and its containers are disposed of properly and not released into the environment.[5]

References

- 1. This compound, CasNo.23039-94-3 Beijing Greenchem Technology Co.,Ltd. ( Panjin Greenchem Technology Co.Ltd .) China (Mainland) [greenchem1.lookchem.com]

- 2. This compound | 23039-94-3 [sigmaaldrich.com]

- 3. This compound CAS#: 23039-94-3 [m.chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Tris(3-fluorophenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Tris(3-fluorophenyl)phosphine, a triarylphosphine compound of significant interest in contemporary chemical research. This document details its chemical identity, structural characteristics, and physical properties. A comprehensive experimental protocol for its synthesis via the Grignard reaction is provided, alongside detailed spectroscopic data for its characterization. Furthermore, this guide explores its application as a ligand in palladium-catalyzed cross-coupling reactions, with a specific experimental protocol for the Suzuki-Miyaura coupling. The information is presented with clarity and precision, incorporating data tables and process diagrams to facilitate understanding and practical application by researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, an organophosphorus compound, has garnered attention within the scientific community for its utility as a ligand in transition metal catalysis. The electronic properties imparted by the fluorine substituents on the phenyl rings modify the ligand's donor-acceptor characteristics, influencing the reactivity and selectivity of the catalytic system. This guide serves as a comprehensive resource for professionals engaged in research and development, offering detailed methodologies and data to support the synthesis, characterization, and application of this versatile compound.

Chemical Identity and Properties

The IUPAC name for this compound is This compound .[1] It is also commonly referred to as tri(3-fluorophenyl)phosphine. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 23039-94-3 | [1] |

| Molecular Formula | C₁₈H₁₂F₃P | [2] |

| Molecular Weight | 316.26 g/mol | [2] |

| Appearance | White to yellow solid | |

| Melting Point | 62 °C | |

| Boiling Point | 371.1 °C | |

| Storage | Under inert gas (nitrogen or argon) at 2-8°C |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of a Grignard reagent, prepared from 3-bromofluorobenzene, with phosphorus trichloride.[3][4][5][6][7]

Experimental Protocol: Grignard Reaction

Materials:

-

3-Bromofluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Iodine crystal (optional, as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane or pentane for recrystallization

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (3.3 equivalents).

-

Add a small crystal of iodine to the flask.

-

Prepare a solution of 3-bromofluorobenzene (3.0 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the 3-bromofluorobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, evidenced by the disappearance of the iodine color and the onset of gentle reflux.

-

Once the reaction has started, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dropping funnel.

-

Add the PCl₃ solution dropwise to the cold, stirred Grignard reagent solution. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and cautiously quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as hexane or pentane.

-

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic and Structural Characterization

NMR Spectroscopy

The expected NMR spectral data for this compound are summarized in Table 2, based on general principles and data from similar compounds.[8]

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity and Coupling |

| ¹H NMR | 7.0 - 7.5 | Multiplets |

| ¹³C NMR | 115 - 165 | Multiple signals, with C-F and C-P coupling |

| ³¹P NMR | -5 to -10 | Singlet or complex multiplet due to P-F coupling |

Note: Actual chemical shifts and coupling constants would need to be determined experimentally.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information. While a specific crystal structure for this compound was not found in the search results, the crystal structure of the related tris(4-fluorophenyl)phosphine has been determined.[9] This data, presented in Table 3, offers insights into the expected molecular geometry.

| Parameter | Value for Tris(4-fluorophenyl)phosphine | Reference |

| Crystal System | Monoclinic | [9] |

| Space Group | P2₁/c | [9] |

| Average P-C bond length | 1.825(5) Å | [9] |

| Average C-P-C bond angle | 102.5(2) ° | [9] |

Applications in Catalysis

This compound is a valuable ligand in transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille couplings.[10][11] The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the palladium center, thereby affecting the efficiency and selectivity of the catalytic process.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

-

Aryl bromide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂) or another palladium precursor

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

Procedure:

-

To a reaction vessel under an inert atmosphere (nitrogen or argon), add the aryl bromide (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%, typically in a 2:1 or 4:1 ligand-to-metal ratio).

-

Add the degassed solvent.

-

Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile phosphine ligand with significant potential in synthetic organic chemistry. This guide has provided a detailed overview of its synthesis, characterization, and application in catalysis. The experimental protocols and compiled data are intended to serve as a practical resource for researchers, facilitating the effective utilization of this compound in their scientific endeavors. The continued exploration of fluorinated phosphine ligands like this compound is expected to lead to the development of new and improved catalytic systems for a wide range of chemical transformations.

References

- 1. This compound [webbook.nist.gov]

- 2. PubChemLite - this compound (C18H12F3P) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 三(4-氟苯基)膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Compatibility and Reactivity of Tris(3-fluorophenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility and reactivity of tris(3-fluorophenyl)phosphine. Intended for researchers, scientists, and professionals in drug development, this document consolidates available data on the compound's interactions with various chemical classes, its stability, and its potential applications, particularly in the context of biological signaling pathways.

Introduction

This compound, a triarylphosphine, is a versatile organophosphorus compound with growing interest in various fields of chemistry, including catalysis and medicinal chemistry. The presence of fluorine atoms on the phenyl rings significantly influences its electronic properties, rendering it a weaker base and a better π-acceptor compared to its non-fluorinated analog, triphenylphosphine. These characteristics dictate its reactivity and compatibility with a range of chemical substances. This guide aims to provide a detailed understanding of these properties to ensure its safe and effective use in research and development.

Chemical Compatibility and Reactivity

The reactivity of this compound is primarily governed by the lone pair of electrons on the phosphorus atom, making it a nucleophilic species. However, the electron-withdrawing nature of the fluorine atoms in the meta-position reduces the electron density on the phosphorus, thereby modulating its reactivity compared to other triarylphosphines.

Reactivity with Acids and Bases

Due to the reduced basicity of the phosphorus atom, this compound is a weak base. While it can be protonated by strong acids to form phosphonium salts, it is generally stable in the presence of weak acids. It is largely unreactive towards bases, both weak and strong, under standard conditions.

Reactivity with Oxidizing and Reducing Agents

This compound is susceptible to oxidation. It can be oxidized by common oxidizing agents, and even slowly by atmospheric oxygen, to form the corresponding phosphine oxide. This sensitivity to air necessitates handling and storage under an inert atmosphere.

Conversely, information regarding its reactions with reducing agents is not extensively documented in the available literature. Generally, the P(III) center in phosphines is not readily reduced.

Reactivity with Electrophiles and Nucleophiles

As a nucleophile, this compound can react with various electrophiles. A notable example is its reaction with acrylic acid and its derivatives to form quaternary phosphonium salts. The reaction involves the nucleophilic attack of the phosphine on the electrophilic carbon of the acrylic compound.

Information on its reactions with nucleophiles is scarce, as the electron-rich phosphorus center is not a typical site for nucleophilic attack. However, in highly fluorinated phosphines like tris(pentafluorophenyl)phosphine, nucleophilic substitution of a fluorine atom on the aromatic ring can occur.

Formation of Phosphonium Salts

A characteristic reaction of tertiary phosphines is the formation of phosphonium salts upon reaction with alkyl halides. This compound is expected to undergo this quaternization reaction, which is a key step in the synthesis of various organophosphorus compounds, including Wittig reagents. The synthesis of fluorinated triphenylphosphonium analogs has been reported, highlighting their potential in improving cancer cell selectivity.

Stability

Thermal Stability

While specific quantitative data on the thermal decomposition of this compound is limited, a study on the thermal stability of the related compound, tris(pentafluorophenyl)phosphine, provides some insight. Generally, triarylphosphines exhibit moderate to good thermal stability.

Photochemical Stability

Arylphosphines can undergo photooxidation in the presence of oxygen and light. The reaction with singlet oxygen can lead to the formation of phosphinate esters. Additionally, photochemical methods have been developed for the synthesis of arylphosphines from chlorobenzenes and white phosphorus, indicating the susceptibility of P-C bonds to photochemical transformations.

Solubility

Role in Signaling Pathways and Drug Development

The unique electronic properties of fluorinated phosphines and their derivatives, phosphonium salts, have garnered interest in the field of drug development.

Targeting Cancer Cells

Triphenylphosphonium (TPP+) cations are known to accumulate in mitochondria due to the large mitochondrial membrane potential. This property has been exploited to deliver therapeutic agents specifically to the mitochondria of cancer cells. The synthesis of fluorinated TPP+ analogs has been shown to enhance cancer cell selectivity and enable in vivo detection.

Involvement in Kinase Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While the direct interaction of this compound with components of this pathway has not been explicitly detailed, the broader class of organophosphorus compounds has been investigated for its effects on kinase signaling. For instance, inhibitors of the PI3K/Akt/mTOR pathway are being actively explored as cancer therapeutics. The potential for phosphine-based compounds to modulate these pathways warrants further investigation.

Similarly, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, another key player in cancer development, is a target for tyrosine kinase inhibitors. The role of specific phosphine ligands in modulating the activity of these inhibitors is an area of active research.

Experimental Protocols and Data

Detailed experimental protocols for the synthesis and reactions of this compound are crucial for its effective application.

Synthesis of Tris(3-(trifluoromethyl)phenyl)phosphine

A representative protocol for the synthesis of a related fluorinated triarylphosphine provides a useful reference:

-

Reaction: Grignard reaction between 3-bromobenzotrifluoride and phosphorus trichloride.

-

Procedure:

-

Suspend magnesium in anhydrous diethyl ether.

-

Slowly add a solution of 3-bromobenzotrifluoride in anhydrous diethyl ether to initiate the Grignard reaction.

-

After the addition is complete, reflux the mixture.

-

Cool the reaction to 0°C and add a solution of phosphorus trichloride in anhydrous diethyl ether dropwise.

-

Reflux the reaction mixture.

-

Quench the reaction with 1 N HCl.

-

Extract the product with diethyl ether.

-

Synthesis of Phosphonium Salts

A general procedure for the synthesis of phosphonium salts from tertiary phosphines and alkyl halides involves:

-

Reaction: Nucleophilic substitution of a halide by the phosphine.

-

Procedure:

-

Dissolve the tertiary phosphine in a suitable solvent (e.g., anhydrous DMF).

-

Add the alkyl halide.

-

Heat the reaction mixture.

-

Monitor the reaction progress by TLC.

-

Isolate the product by precipitation or crystallization.

-

Quantitative Data Summary

| Property | Value | Source |

| Physical State | White to yellow solid | |

| Storage Temperature | Refrigerator |

Visualizations

Experimental Workflow for Phosphonium Salt Synthesis

Caption: General workflow for the synthesis of phosphonium salts.

PI3K/Akt Signaling Pathway

Caption: Key components of the PI3K/Akt signaling pathway.

Conclusion

This compound exhibits a nuanced reactivity profile shaped by the electronic influence of its fluorine substituents. While it serves as a competent nucleophile in reactions with electrophiles to form valuable phosphonium salts, its basicity is attenuated. Its sensitivity to oxidation necessitates careful handling. The emerging role of its derivatives in targeting cancer cell mitochondria and the broader connection of phosphines to key cancer signaling pathways underscore its potential in drug development. Further research is warranted to fully elucidate its chemical compatibility and to explore its specific interactions within biological systems. This guide provides a foundational understanding to aid researchers in the safe and innovative application of this versatile compound.

The Impact of Fluorination on the Electronic Properties of Phosphine Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of fluorinated phosphine ligands, a class of compounds gaining increasing importance in catalysis and drug development. The introduction of fluorine atoms into phosphine ligands dramatically alters their electronic character, influencing their coordination chemistry and the reactivity of their metal complexes. This guide will delve into the quantitative measures used to characterize these electronic effects, detail the experimental protocols for their determination, and illustrate the underlying principles governing their behavior.

Fundamental Electronic Effects of Fluorination

The electronic nature of a phosphine ligand is primarily described by its ability to act as a σ-donor and a π-acceptor.[1][2] The phosphorus lone pair donates electron density to a metal center (σ-donation), while empty orbitals on the phosphorus, typically σ* orbitals of the P-R bonds, can accept electron density from the metal (π-backbonding).[2][3]

Fluorination of the substituents on the phosphorus atom has a profound impact on both of these electronic functions. Due to the high electronegativity of fluorine, fluorinated alkyl or aryl groups are strongly electron-withdrawing. This inductive effect reduces the electron density on the phosphorus atom, leading to several key consequences:

-

Decreased Basicity and σ-Donation: The phosphorus lone pair becomes less available for donation to a metal center, resulting in weaker σ-donor character.[1][4] This is reflected in lower pKa values of the corresponding phosphonium ions.[1][5]

-

Increased π-Acidity: The electron-withdrawing fluorine atoms lower the energy of the σ* orbitals of the P-C bonds.[1] These lower-lying orbitals are better able to overlap with filled metal d-orbitals, enhancing the π-acceptor (or π-acid) character of the ligand.[1][3]

This modulation of electronic properties is crucial for "tuning" the reactivity of metal catalysts. For instance, more electron-deficient metal centers, resulting from coordination to strongly π-accepting fluorinated phosphines, can exhibit enhanced reactivity in certain catalytic cycles.[6]

Quantifying the Electronic Properties of Fluorinated Phosphine Ligands

Several experimental and computational methods are employed to quantify the electronic effects of phosphine ligands. The most common parameters are summarized below.

Tolman's Electronic Parameter (TEP)

Chadwick A. Tolman established a widely used method to quantify the electronic effect of phosphine ligands by measuring the A1 C-O stretching frequency (ν(CO)) in Ni(CO)3L complexes, where L is the phosphine ligand.[7][8]

-

Principle: A more strongly electron-donating phosphine ligand increases the electron density on the nickel center. This increased electron density leads to greater π-backbonding from the metal to the antibonding π* orbitals of the CO ligands.[3][7] This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[3][7] Conversely, electron-withdrawing ligands, such as fluorinated phosphines, decrease electron density at the metal, reduce M-CO backbonding, and lead to a higher ν(CO) frequency.[3]

The relationship between ligand electronic properties and the resulting CO stretching frequency is depicted in the following diagram:

Diagram 1: Influence of phosphine electronic properties on metal center and CO stretching frequency.

Basicity (pKa)

The Brønsted basicity of a phosphine, measured by the pKa of its conjugate acid [R3PH]+, provides a direct measure of the availability of the phosphorus lone pair for donation.[5] A lower pKa value indicates a less basic phosphine and, consequently, a weaker σ-donor.[5] Fluorination significantly lowers the pKa of phosphines due to the inductive electron withdrawal.[1]

Spectroscopic Data (NMR)

NMR spectroscopy offers another powerful tool for probing the electronic properties of phosphine ligands. The one-bond P-Se coupling constant (1J(P-Se)) in phosphine selenides is particularly informative.[9] An increase in the magnitude of 1J(P-Se) corresponds to increased s-character in the P-Se bond, which is influenced by the electronegativity of the substituents on the phosphorus atom.[9] Electron-withdrawing groups, such as fluorinated moieties, lead to larger 1J(P-Se) values, indicating reduced donor strength.[9]

Data Presentation: Electronic Parameters of Selected Fluorinated Phosphine Ligands

The following table summarizes key electronic parameters for a selection of fluorinated and non-fluorinated phosphine ligands for comparative analysis.

| Ligand | Tolman's Electronic Parameter (TEP) ν(CO) in Ni(CO)3L (cm⁻¹) | pKa of [R3PH]+ | ¹J(P-Se) in R3PSe (Hz) |

| P(t-Bu)₃ | 2056.1 | 11.4 | ~680 |

| PCy₃ | 2056.4 | 9.7 | ~700 |

| PPh₃ | 2068.9 | 2.73 | 748 |

| P(OPh)₃ | 2085.3 | -2.0 | ~860 |

| P(C₆F₅)₃ | 2091.0 | < -5 | ~980 |

| P(CF₃)₃ | 2110.5 | ~ -23 (calculated) | ~1200 |

Note: The values presented are compiled from various sources and may have been determined under different experimental conditions. They are intended for comparative purposes.

Experimental Protocols

Determination of Tolman's Electronic Parameter (TEP)

The experimental workflow for determining the TEP of a phosphine ligand is outlined below.

Diagram 2: Experimental workflow for the determination of Tolman's Electronic Parameter (TEP).

Detailed Methodology:

-

Synthesis of the Ni(CO)3L complex: In a glovebox or under an inert atmosphere, a solution of the phosphine ligand (L) in a suitable solvent (e.g., toluene or hexane) is added to a solution of tetracarbonylnickel(0), Ni(CO)4. The reaction is typically stirred at room temperature until the evolution of carbon monoxide ceases.

-

Purification: The resulting Ni(CO)3L complex is isolated and purified, often by removal of the solvent in vacuo and subsequent recrystallization or chromatography.

-

IR Spectroscopy: A solution of the purified complex is prepared in a non-polar solvent such as hexane or dichloromethane. The infrared spectrum is recorded using an FT-IR spectrometer.

-

Data Analysis: The spectrum is analyzed to identify the A1 symmetric C-O stretching frequency, which is typically the most intense band in the carbonyl region. This frequency is the Tolman Electronic Parameter.[8]

Determination of Phosphine Basicity (pKa)

The pKa of a phosphine ligand is determined by titration.

Detailed Methodology:

-

Preparation of the Phosphonium Salt: The phosphine is protonated by a strong acid (e.g., HCl or HBF₄) to form the corresponding phosphonium salt, [R3PH]+X-.

-

Titration: A solution of the phosphonium salt in a suitable solvent (e.g., water or acetonitrile) is titrated with a standardized solution of a strong base (e.g., NaOH or KOH).

-

Data Analysis: The pH of the solution is monitored throughout the titration. The pKa is determined as the pH at which half of the phosphonium salt has been neutralized.

Determination of ¹J(P-Se) Coupling Constants

The ¹J(P-Se) coupling constant is measured from the ³¹P NMR spectrum of the corresponding phosphine selenide.

Detailed Methodology:

-

Synthesis of the Phosphine Selenide (R3PSe): The phosphine ligand is reacted with elemental selenium (grey or black allotrope) in a suitable solvent such as toluene or THF. The mixture is typically heated to facilitate the reaction.

-

Purification: The resulting phosphine selenide is purified, for example, by filtration to remove excess selenium and subsequent recrystallization.

-

³¹P NMR Spectroscopy: The ³¹P{¹H} NMR spectrum of the purified phosphine selenide is recorded. The spectrum will show a singlet for the phosphorus nucleus flanked by satellites due to coupling with the ⁷⁷Se isotope (natural abundance ~7.6%).

-

Data Analysis: The ¹J(P-Se) coupling constant is the separation in Hertz between the satellite peaks.

Conclusion

The introduction of fluorine into phosphine ligands provides a powerful strategy for tuning their electronic properties. The strong inductive effect of fluorine leads to a decrease in σ-donor strength and an increase in π-acceptor ability. These electronic modifications can be quantitatively assessed using techniques such as the determination of Tolman's Electronic Parameter, pKa measurements, and NMR spectroscopy. A thorough understanding and control of these electronic effects are paramount for the rational design of catalysts and the development of novel therapeutics. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers in these fields.

References

- 1. The Impact of Perfluoroalkyl Groups on Phosphane Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. people.uleth.ca [people.uleth.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 9. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04277G [pubs.rsc.org]

An In-depth Technical Guide to the Steric Effects and Cone Angle of Triarylphosphines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and catalysis, the nuanced interplay between a metal catalyst and its coordinating ligands is paramount to achieving desired reactivity, selectivity, and efficiency. Among the vast arsenal of ligands, triarylphosphines have established themselves as a cornerstone, particularly in transition-metal-catalyzed cross-coupling reactions that are fundamental to drug discovery and development. Their utility stems from the tunable nature of their steric and electronic properties, which can be precisely modulated by modifying the aryl substituents.

This technical guide provides a comprehensive exploration of the steric effects of triarylphosphine ligands, with a primary focus on the Tolman cone angle—a critical descriptor of their steric bulk. We will delve into the quantitative data of cone angles for a variety of common triarylphosphines, provide detailed experimental and computational protocols for their determination, and elucidate the profound impact of these steric parameters on catalytic performance.

The Concept of the Tolman Cone Angle

The Tolman cone angle (θ) is a quantitative measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand.[1][2] This geometric parameter provides a valuable tool for rationalizing and predicting the influence of ligand size on the coordination environment of a metal center, which in turn dictates the accessibility of substrates and the stability of catalytic intermediates.[3] A larger cone angle signifies greater steric hindrance around the metal, which can have significant consequences for the catalytic cycle.[3]

Quantitative Data: Tolman Cone Angles of Common Triarylphosphines

For effective ligand selection and catalyst design, a comparative understanding of the steric profiles of various triarylphosphines is essential. The following table summarizes the Tolman cone angles for a range of commonly employed triarylphosphine ligands.

| Ligand Name | Abbreviation | Formula | Tolman Cone Angle (θ) [°] |

| Triphenylphosphine | PPh₃ | P(C₆H₅)₃ | 145[3][4][5] |

| Tri(o-tolyl)phosphine | P(o-tol)₃ | P(C₆H₄-2-CH₃)₃ | 194[6] |

| Tri(m-tolyl)phosphine | P(m-tol)₃ | P(C₆H₄-3-CH₃)₃ | 165 |

| Tri(p-tolyl)phosphine | P(p-tol)₃ | P(C₆H₄-4-CH₃)₃ | 145 |

| Tris(2,4,6-trimethylphenyl)phosphine | Mes₃P | P(C₆H₂-2,4,6-(CH₃)₃)₃ | 212[6] |

| Tris(pentafluorophenyl)phosphine | P(C₆F₅)₃ | P(C₆F₅)₃ | 184 |

| Tris(4-methoxyphenyl)phosphine | P(p-anis)₃ | P(C₆H₄-4-OCH₃)₃ | 145 |

| Tris(2-methoxyphenyl)phosphine | P(o-anis)₃ | P(C₆H₄-2-OCH₃)₃ | 160 |

| Tris(4-(trifluoromethyl)phenyl)phosphine | P(p-CF₃Ph)₃ | P(C₆H₄-4-CF₃)₃ | 145 |

Experimental Protocols for Determining Cone Angle

The accurate determination of the Tolman cone angle relies on precise structural data, which can be obtained through various experimental techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most direct and definitive method for determining the three-dimensional structure of a metal-phosphine complex, from which the cone angle can be calculated.[7][8][9][10][11]

Detailed Methodology:

-

Crystal Growth: High-quality single crystals of the triarylphosphine-metal complex are required. This is often the most challenging step and can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[9] The ideal crystal should be well-formed, transparent, and free of defects, typically in the size range of 0.1 to 0.3 mm.[8][9]

-